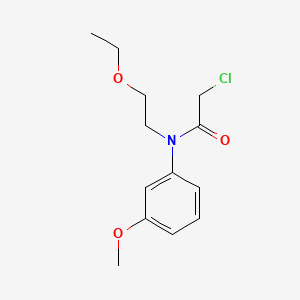![molecular formula C15H18N2O3 B1675930 1-[5-(4-aminophenoxy)pentyl]pyrrole-2,5-dione CAS No. 100958-17-6](/img/structure/B1675930.png)
1-[5-(4-aminophenoxy)pentyl]pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-aminophenoxy)pentyl]pyrrole-2,5-dione: is a synthetic compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 g/mol . It is primarily used as a drug or therapeutic agent in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-aminophenoxy)pentyl]pyrrole-2,5-dione typically involves the reaction of maleimide with a pentyl chain that has a p-aminophenoxy group attached. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The purity of the compound is crucial, and it is often produced with a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(4-aminophenoxy)pentyl]pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenated compounds and bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .
Scientific Research Applications
1-[5-(4-aminophenoxy)pentyl]pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[5-(4-aminophenoxy)pentyl]pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- N-(5-(p-Aminophenoxy)pentyl)maleimide
- 1H-Pyrrole-2,5-dione, 1-[5-(4-aminophenoxy)pentyl]-
Comparison: 1-[5-(4-aminophenoxy)pentyl]pyrrole-2,5-dione is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Compared to similar compounds, it may offer distinct advantages in terms of reactivity and specificity in biochemical assays .
Properties
CAS No. |
100958-17-6 |
|---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1-[5-(4-aminophenoxy)pentyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C15H18N2O3/c16-12-4-6-13(7-5-12)20-11-3-1-2-10-17-14(18)8-9-15(17)19/h4-9H,1-3,10-11,16H2 |
InChI Key |
KFLYYCYTAIOWNQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCCCCCN2C(=O)C=CC2=O |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCN2C(=O)C=CC2=O |
Appearance |
Solid powder |
Key on ui other cas no. |
100958-17-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Maleimide, N-(5-(p-aminophenoxy)pentyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



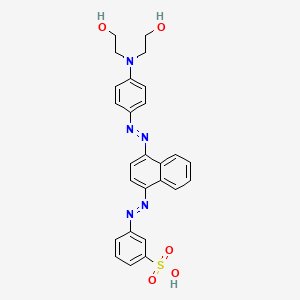

![(2r)-2-[4-(3-Methylthiophen-2-yl)phenyl]propanoic acid](/img/structure/B1675852.png)

![4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol](/img/structure/B1675854.png)
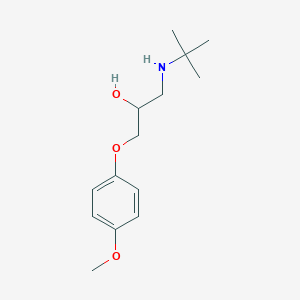
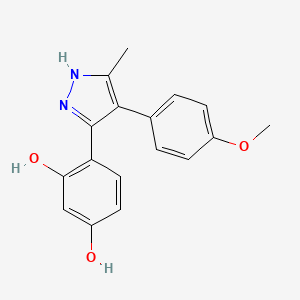
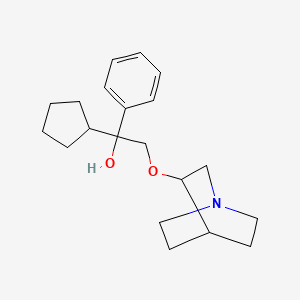
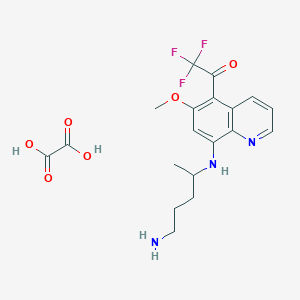

![7-(Azepan-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1675865.png)
